molecular formula C10H17N3O4 B176912 Prolyl-Glutamine CAS No. 18668-08-1

Prolyl-Glutamine

Cat. No.: B176912
CAS No.: 18668-08-1
M. Wt: 243.26 g/mol
InChI Key: SHAQGFGGJSLLHE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolyl-Glutamine (Pro-Gln) is a dipeptide formed from L-proline and L-glutamine residues . It plays a role as a metabolite .


Synthesis Analysis

Glutamine synthetase (GS) is an enzyme that regulates nitrogen metabolism and synthesizes glutamine via glutamate, ATP, and ammonia . GS is a homo-oligomeric protein of eight, ten, or twelve subunits, and each subunit-subunit interface has its own active site .


Molecular Structure Analysis

The molecular formula of this compound is C10H17N3O4 . The IUPAC name is (2 S )-5-amino-5-oxo-2- [ [ (2 S )-pyrrolidine-2-carbonyl]amino]pentanoic acid .


Chemical Reactions Analysis

Analysis of the glutamine metabolic pathway has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 243.26 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 6 .

Scientific Research Applications

1. Cancer Metabolism and Therapy

Prolyl-glutamine plays a significant role in cancer metabolism, particularly in glutamine metabolism, which is crucial for tumor growth. Research has shown that glutamine metabolism is integral to tumorigenesis and can be targeted for cancer therapy. Alterations in cancer cell metabolism, such as glutaminolysis, offer potential therapeutic opportunities (Altman, Stine, & Dang, 2016).

2. Nutritional and Physiological Role

Glutamine, including its form as this compound, is essential for various physiological functions. It serves as a primary respiratory fuel for rapidly proliferating cells and is a critical amino acid during stress, potentially becoming a "conditionally essential" amino acid in critically ill individuals (Lacey & Wilmore, 2009).

3. Immunotherapy and Tumor Immune Evasion

This compound and its derivatives can influence the metabolic plasticity of cancer cells and effector T cells, impacting tumor immunotherapy. The manipulation of glutamine levels can suppress cancer cell metabolism while enhancing T cell activation and longevity, offering a novel approach to cancer treatment (Leone et al., 2019).

4. Impact on Lymphocyte Proliferation in AIDS

This compound has been studied for its effects on lymphocyte proliferation, particularly in the context of AIDS. It demonstrates potential therapeutic benefits in enhancing lymphocyte proliferation and immunity in AIDS patients (Köhler et al., 2000).

5. Sports Nutrition and Anti-Fatigue Properties

In sports nutrition, glutamine, including this compound, is recognized for its anti-fatigue properties. It plays roles in energy production, ammonia buffering, and glycogenesis, contributing to improved fatigue markers in athletes, although its effects on physical performance are still being explored (Coqueiro, Rogero, & Tirapegui, 2019).

6. Gastrointestinal Health

This compound is important for gastrointestinal health, showing trophic and cytoprotective effects in the small bowel and colonic mucosal cells. It has potential clinical applications in treating gastrointestinal disorders as part of specialized nutrition support (Ziegler, Bazargan, Leader, & Martindale, 2000).

7. Proline and Glutamine Metabolism in Cancer

The interplay between proline and glutamine metabolism, influenced by this compound, is significant in cancer cell growth and metabolism. This interaction underscores the complexity of tumor metabolism and provides insights for developing new therapeutic strategies (Liu et al., 2012).

8. Role in Elastin and Tissue Remodeling

This compound, specifically the Val-Val-Pro-Gln sequence, is present in all elastins and plays a critical role in matrix metabolism and tissue remodeling. Its synthesis and biological activity have implications for understanding elastin's function in the body (Spezzacatena et al., 2005).

Mechanism of Action

Target of Action

Prolyl-Glutamine, a dipeptide composed of proline and glutamine, primarily targets the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine is a non-essential amino acid that plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Mode of Action

This compound interacts with its targets by participating in various biochemical pathways. It has been found to inhibit hydroxylation of specific proline residue in the oxygen-dependent degradation (ODD) domain of HIF-1α, thus preventing targeting of HIF-1α for ubiquitination and proteasomal degradation . This interaction results in changes in protein stability and protein-protein interactions .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids . It also plays a role in redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that glutamine, one of the components of this compound, is an important fuel in cells and tissues, and a high rate of glutamine uptake is characteristic of rapidly dividing cells such as enterocytes, fibroblasts, and lymphocytes

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate ROS, synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling . It also affects protein stability and protein-protein interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dietary gluten can trigger coeliac disease, a chronic autoimmune enteropathy that affects individuals with genetic and environmental sensitization . In this context, this compound may play a role in the digestion of gluten and the subsequent immune response . Additionally, glutamine metabolism in plants has been found to play important roles in seed germination, root architecture, pollen germination and pollen tube growth, senescence, wound response, pathogen resistance, and adaptation to environmental stress .

Future Directions

The potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway is being explored . This could revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

Biochemical Analysis

Biochemical Properties

Prolyl-Glutamine plays a role in various biochemical reactions. It is closely linked to the action of enzymes such as glutaminase (GLS), which converts glutamine to glutamate through a deamination reaction . Additionally, it interacts with other biomolecules like proteins and enzymes involved in the glutamine metabolic pathway .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, it is involved in the activation of cell signaling pathways . Furthermore, it participates in enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the cleavage of this compound only occurred immediately downstream of specific proline residues

Metabolic Pathways

This compound is involved in the glutamine metabolic pathway . This pathway plays a crucial role in cell metabolism, including the assembly of important cellular building blocks, such as nucleotides and amino acids .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQGFGGJSLLHE-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428578
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-08-1
Record name L-Prolyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18668-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prolyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prolyl-Glutamine
Reactant of Route 2
Reactant of Route 2
Prolyl-Glutamine
Reactant of Route 3
Prolyl-Glutamine
Reactant of Route 4
Reactant of Route 4
Prolyl-Glutamine
Reactant of Route 5
Prolyl-Glutamine
Reactant of Route 6
Prolyl-Glutamine
Customer
Q & A

Q1: What is the biological significance of the prolyl-glutamine sequence found within the Val-Val-Pro-Gln peptide?

A1: The sequence Val-Val-Pro-Gln is highly conserved in elastin, a protein crucial for the elasticity of tissues like skin and lungs []. While this specific study focuses on the entire tetrapeptide, the presence of this compound within this sequence suggests it might play a role in the peptide's observed effects. The study demonstrates that Val-Val-Pro-Gln can stimulate the proliferation of normal human dermal fibroblasts, indicating a potential role in matrix metabolism and tissue remodeling []. This suggests that the this compound motif could be a key component in the peptide's bioactivity, though further research focusing specifically on this dipeptide is needed to confirm its individual contribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.